molecular formula C16H22N2O7 B2564983 Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide CAS No. 438581-56-7

Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide

Cat. No. B2564983
CAS RN: 438581-56-7
M. Wt: 354.359
InChI Key: AFOUVXPHPKQRGB-UHFFFAOYSA-N
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Description

Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide is a chemical compound used for proteomics research . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular formula of Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide is C16H22N2O7, with a molecular weight of 354.36 . The structure is characterized by a pyrrolidine ring, which allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The reaction conditions and the influence of steric factors on biological activity are important considerations in the chemical reactions involving this compound .

Scientific Research Applications

Proteomics Research

Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide: is utilized in proteomics research due to its ability to interact with proteins and peptides. It is often used in the study of protein structure, function, and interactions. The compound’s unique structure allows it to be a versatile tool in labeling or modifying proteins for analytical purposes .

Drug Discovery

The pyrrolidine ring, a component of this compound, is a common feature in many biologically active compounds. It is used in drug discovery as a scaffold for developing new medications. The saturated nature of the pyrrolidine ring and its non-planarity due to “pseudorotation” makes it an attractive feature in medicinal chemistry for enhancing drug-like properties .

Antiviral and Anticancer Therapy

Derivatives of pyrrolidine, including Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide , have been investigated for their potential in antiviral and anticancer therapies. These compounds can inhibit viral reverse transcriptases and mammalian DNA polymerases, which are key targets in the treatment of viral infections and cancer .

Neuroprotective Research

Research has indicated that pyrrolidine derivatives can have neuroprotective effects. These compounds are studied for their potential to protect nerve cells from damage or degeneration, which is significant in the treatment of neurodegenerative diseases .

Green Chemistry

Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide: can be used in green chemistry applications. Its derivatives are employed as catalysts in multi-component reactions, leading to the synthesis of complex molecules with high yields and under environmentally friendly conditions .

Mechanism of Action

While the specific mechanism of action for Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide is not explicitly mentioned in the search results, pyrrolidine derivatives are known to have diverse biological activities. They can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the potential of Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide in drug discovery and development .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-12-6-5-10(8-13(12)19-2)9-16-14(17)11-4-3-7-15-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKGZYHZANRZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide

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